molecular formula C15H9Cl2NO2 B1676101 Apoptosis Activator 2 CAS No. 79183-19-0

Apoptosis Activator 2

Cat. No. B1676101
CAS RN: 79183-19-0
M. Wt: 306.1 g/mol
InChI Key: KGRJPLRFGLMQMV-UHFFFAOYSA-N
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Description

Apoptosis Activator 2 (AAII) is a cell-permeable cytochrome c caspase activator . It promotes cytochrome-c dependent oligomerization of Apaf-1 into the mature apoptosome . It induces apoptosis specifically in tumor cell lines, but not normal cell lines, with an IC50 value of about 4 µM .


Molecular Structure Analysis

Apoptosis Activator 2 has a molecular formula of C15H9Cl2NO2 and a molecular weight of 306.1 g/mol . The IUPAC name is 1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione .


Physical And Chemical Properties Analysis

Apoptosis Activator 2 has a molecular weight of 306.1 g/mol . It has a XLogP3-AA value of 3.6, indicating its lipophilicity . It has no hydrogen bond donor count .

Scientific Research Applications

Role in Cancer and Apoptosis Mechanisms

Apoptosis Activator 2 plays a crucial role in cancer research, particularly in understanding and manipulating the apoptosis pathways in cancer cells. Apoptosis, or programmed cell death, is a key process in maintaining tissue homeostasis and its dysregulation is central to the development and progression of cancer. Research has shown that direct and selective strategies to manipulate apoptosis in cancer cells are emerging as potential therapeutic tools. For instance, recombinant human apoptosis ligand 2/tumor necrosis factor-related apoptosis-inducing ligand (rhApo2L/TRAIL) is a notable agent in this area, known for activating proapoptotic receptors DR4 and DR5, and demonstrating apoptosis induction in a range of human cancer cell lines while sparing most normal cells. This property makes it a promising candidate in cancer therapy, exhibiting antitumor activity and cooperation with certain conventional and targeted therapies (Ashkenazi, Holland, & Eckhardt, 2008).

Imaging and Detection of Apoptosis

Another significant application of Apoptosis Activator 2 is in the development of 'smart' probes for imaging apoptosis. These probes target caspases, which are crucial mediators of apoptosis, allowing for high signal-to-background ratios compared to conventional targeted contrast agents. This innovation opens possibilities for imaging intracellular targets and can be a valuable tool in monitoring therapeutic interventions and discovering new drugs that modulate apoptosis (Huang, Lee, & Chen, 2011).

Pathways and Molecular Interactions

Understanding the molecular pathways and interactions in apoptosis is also a significant application of Apoptosis Activator 2 research. Studies have identified various pathways and key proteins, such as caspases, Bcl-2 proteins, and others, that play a vital role in the apoptosis mechanism. For example, the study of BID and BIM proteins has shown that they activate BAK and BAX proteins, respectively, which affects the chemotherapy response. This knowledge is crucial for developing more effective cancer treatments (Sarosiek et al., 2013).

properties

IUPAC Name

1-[(3,4-dichlorophenyl)methyl]indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl2NO2/c16-11-6-5-9(7-12(11)17)8-18-13-4-2-1-3-10(13)14(19)15(18)20/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGRJPLRFGLMQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)N2CC3=CC(=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365533
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apoptosis Activator 2

CAS RN

79183-19-0
Record name 1-((3,4-Dichlorophenyl)methyl)indole-2,3-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079183190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apoptosis Activator 2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((3,4-DICHLOROPHENYL)METHYL)INDOLE-2,3-DIONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RSY8DE8DGH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
TN Farivar, R Najafipour, P Johari - North American Journal of …, 2012 - ncbi.nlm.nih.gov
… [8,9] Apoptosis activator 2 is one of the known apoptosis activator agents[10–12] and … Provided empty liposomes were loaded with an apoptosis activator 2 and anchored with a …
Number of citations: 17 www.ncbi.nlm.nih.gov
L Hua, FQ Wang, HW Du, J Fan… - European Review for …, 2020 - europeanreview.org
… Besides, Z-DEVD-FMK (ZDF) or Apoptosis Activator 2 was used to inhibit or activate the … Besides, these two anti-aggregation drugs also suppressed the Apoptosis Activator 2 induced …
Number of citations: 4 www.europeanreview.org
AA Hovhannisyan, GA Navasardyan - … лаборатория: итоги и …, 2022 - elibrary.ru
COMPARISATION OF CYTOTOXIC EFFECTS OF PLATINIUM BASED MEDICATION AND EXPERIMENTAL MOLECULE APOPTOSIS ACTIVATOR 2 ON PA-1 OVARIAN CANCER …
Number of citations: 0 elibrary.ru
Y Ma, T Yoshida, K Matoba, K Kida, R Shintani… - Scientific Reports, 2021 - nature.com
… The inhibitor, apoptosis activator 2, suppressed EV secretion via a different mechanism and had a broader cellular specificity than GW4869. Moreover, the three activators, namely …
Number of citations: 6 www.nature.com
AM Scherbakov, S Krymov, D Sorokin… - Annals of …, 2022 - annalsofoncology.org
… Compound LCTA-3344 was more active than the reference drug, wellknown apoptosis activator 2 (N-(3,4-dichlorobenzyl)isatine). It was determined that isatin-5-sulfonamide LCTA-…
Number of citations: 0 www.annalsofoncology.org
Y Ma, T Yoshida, K Matoba, K Kida, R Shintani, Y Piao… - scholar.archive.org
… The inhibitor, apoptosis activator 2, suppressed EV secretion via a different mechanism and had a broader cellular speci city than GW4869. The three activators, cucurbitacin B, gossypol…
Number of citations: 0 scholar.archive.org
A Jiang, H Guo, W Wu, H Liu - Journal of Agricultural and Food …, 2021 - ACS Publications
… To study this hypothesis, apoptosis activator 2 (AA2) was used to activate apoptosis; after 3 days of differentiation, the level of apoptosis and autophagy was detected by western blot. …
Number of citations: 12 pubs.acs.org
SK Krymov, AM Scherbakov, DI Salnikova… - European Journal of …, 2022 - Elsevier
… Using the abovementioned selective CA IX inhibitor 3 as a prototype, we replaced aminoindane fragment with isatin core from apoptosis activator 2 (1) to design new carbonic …
Number of citations: 10 www.sciencedirect.com
HY Chen, X Chen, L Li, H Gu - International Journal of Dermatology …, 2021 - mednexus.org
… Furthermore, cells exposed to UVB radiation were treated with apoptosis activators procaspase-activating compound 1 (PAC-1), apoptosis activator 2 (AA2) or RSV to investigate the …
Number of citations: 1 mednexus.org
S Thapa, RA Rather, SK Singh… - … and Dysfunction of …, 2021 - books.google.com
… α-(Trichloromethyl)-4-pyridineethanol (PETCM) activator of caspase-3 Apoptosis activator 2 promotes apoptosome formation and activates caspase-9/caspase-3 pathway; selectively …
Number of citations: 7 books.google.com

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